

An In-depth Technical Guide to 2-Naphthalimidoethyl Alcohol for Research Applications

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Compound of Interest

Compound Name: *2-Naphthalimidoethyl alcohol*

Cat. No.: *B160868*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Naphthalimidoethyl alcohol** (CAS Number: 5450-40-8), a versatile fluorescent probe with significant applications in molecular and cellular biology. This document details its chemical properties, synthesis, suppliers, and experimental protocols for its primary use in the detection of nucleic acids.

Core Compound Information

2-Naphthalimidoethyl alcohol, scientifically known as 2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione or N-(2-Hydroxyethyl)-1,8-naphthalimide, is a derivative of 1,8-naphthalimide. Its rigid naphthalimide ring system is responsible for its inherent fluorescence, making it a valuable tool for various detection assays.

Property	Value
CAS Number	5450-40-8 [1]
Molecular Formula	C ₁₄ H ₁₁ NO ₃ [1]
Molecular Weight	241.24 g/mol [1]
Appearance	Solid
Solubility	Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (1 mg/ml). Sparingly soluble in a 1:1 DMSO:PBS (pH 7.2) solution (0.5 mg/ml).

Commercial Suppliers

A variety of chemical suppliers offer **2-Naphthalimidoethyl alcohol** for research purposes. The following table provides a non-exhaustive list of potential vendors. Researchers should verify purity and availability with the respective suppliers.

Supplier	Product Name(s)
Sigma-Aldrich	N-(2-HYDROXYETHYL)-1,8-NAPHTHALIMIDE
Cayman Chemical	N-(2-hydroxyethyl)-Naphthalimide
Santa Cruz Biotechnology	2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione [1]
MedChemExpress	N-(2-Hydroxyethyl)-1,8-naphthalimide
BLDpharm	2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
TargetMol	N-(2-hydroxyethyl)-Naphthalimide

Synthesis Protocol

The synthesis of **2-Naphthalimidoethyl alcohol** can be achieved through the condensation of 1,8-naphthalic anhydride with 2-aminoethanol.

Materials:

- 1,8-Naphthalic anhydride
- 2-Aminoethanol
- Glacial acetic acid
- 10% Sodium bicarbonate solution
- Benzene
- Aluminium oxide for column chromatography

Procedure:

- In a round-bottom flask, combine 1,8-naphthalic anhydride (0.01 mol) and 2-aminoethanol (0.02 mol) with 50 ml of glacial acetic acid.
- Reflux the reaction mixture for 8 hours.
- After reflux, pour the reaction mixture into cold water.
- Collect the resulting solid precipitate by filtration.
- Wash the solid product by boiling it in a 10% aqueous solution of sodium bicarbonate (50 ml) for 20 minutes to remove any unreacted starting material.
- Filter the insoluble solid residue and dry it in vacuo.
- For further purification, perform column chromatography on aluminium oxide using benzene as the eluent. This will yield a light-brown solution of the purified product.

Experimental Applications and Protocols

The primary application of **2-Naphthalimidoethyl alcohol** is as a fluorescent probe for the detection of nucleic acids and their precursors. The underlying principle is the quenching of its

fluorescence upon interaction with these biomolecules. Purine bases have been shown to quench the fluorescence more effectively than pyrimidine bases.

Principle of Fluorescence Quenching

The fluorescence of the naphthalimide core is quenched upon close proximity to nucleic acids. This quenching effect can be static, due to the formation of a non-fluorescent complex, or dynamic, resulting from collisional deactivation of the excited state. The extent of quenching is proportional to the concentration of the quencher (nucleic acid), allowing for quantitative analysis.

Experimental Protocol: Nucleic Acid Detection via Fluorescence Quenching

This protocol provides a general framework for utilizing **2-Naphthalimidoethyl alcohol** to detect the presence and relative quantity of nucleic acids in a sample.

Materials:

- **2-Naphthalimidoethyl alcohol** stock solution (e.g., 1 mM in DMSO)
- Nucleic acid samples (DNA or RNA) of known and unknown concentrations
- Appropriate buffer solution (e.g., Tris-HCl buffer, pH 7.4)
- Fluorometer with excitation and emission wavelength control
- Quartz cuvettes

Procedure:

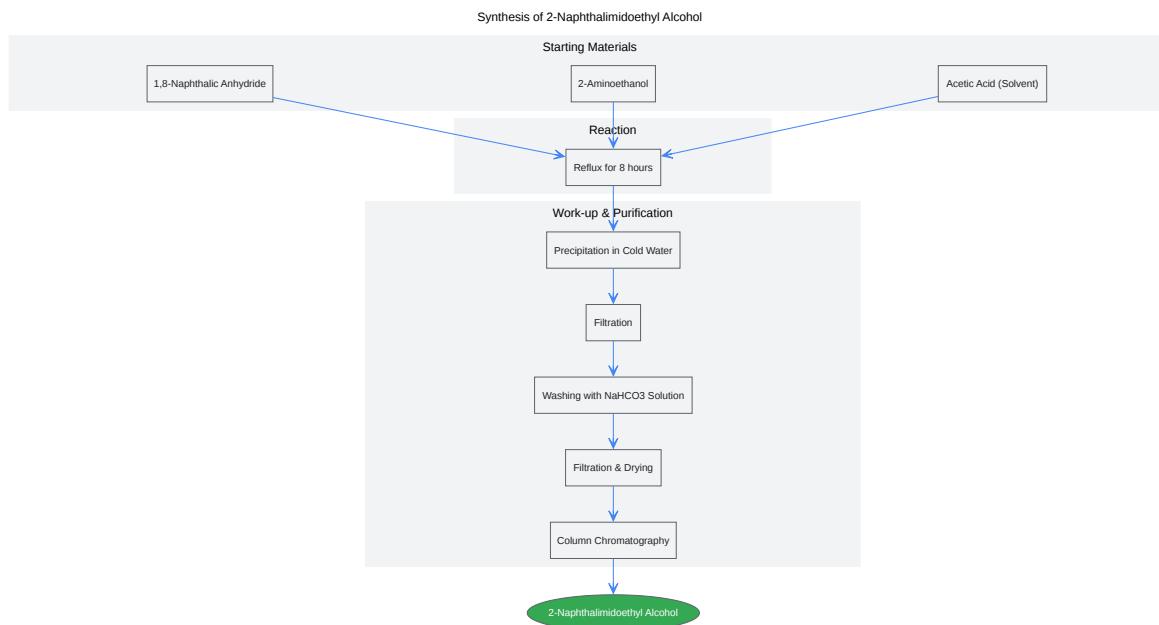
- Preparation of Working Solutions:
 - Prepare a working solution of **2-Naphthalimidoethyl alcohol** in the desired buffer. The final concentration should be optimized for the specific application and instrument sensitivity (typically in the low micromolar range).
 - Prepare a series of nucleic acid standards of known concentrations in the same buffer.

- Fluorescence Measurement:
 - Set the excitation wavelength of the fluorometer to approximately 330-347 nm and the emission wavelength to 366-378 nm. These values may require fine-tuning based on the solvent and specific instrumentation.
 - Measure the baseline fluorescence intensity (F_0) of the **2-Naphthalimidoethyl alcohol** working solution in a cuvette.
 - Sequentially add increasing concentrations of the nucleic acid standards to the cuvette and record the fluorescence intensity (F) after each addition.
 - Measure the fluorescence intensity of the samples containing unknown concentrations of nucleic acids.
- Data Analysis:
 - Plot the fluorescence quenching efficiency $((F_0 - F) / F_0)$ against the concentration of the nucleic acid standards to generate a calibration curve.
 - Use the calibration curve to determine the concentration of nucleic acids in the unknown samples.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **2-Naphthalimidoethyl alcohol**.

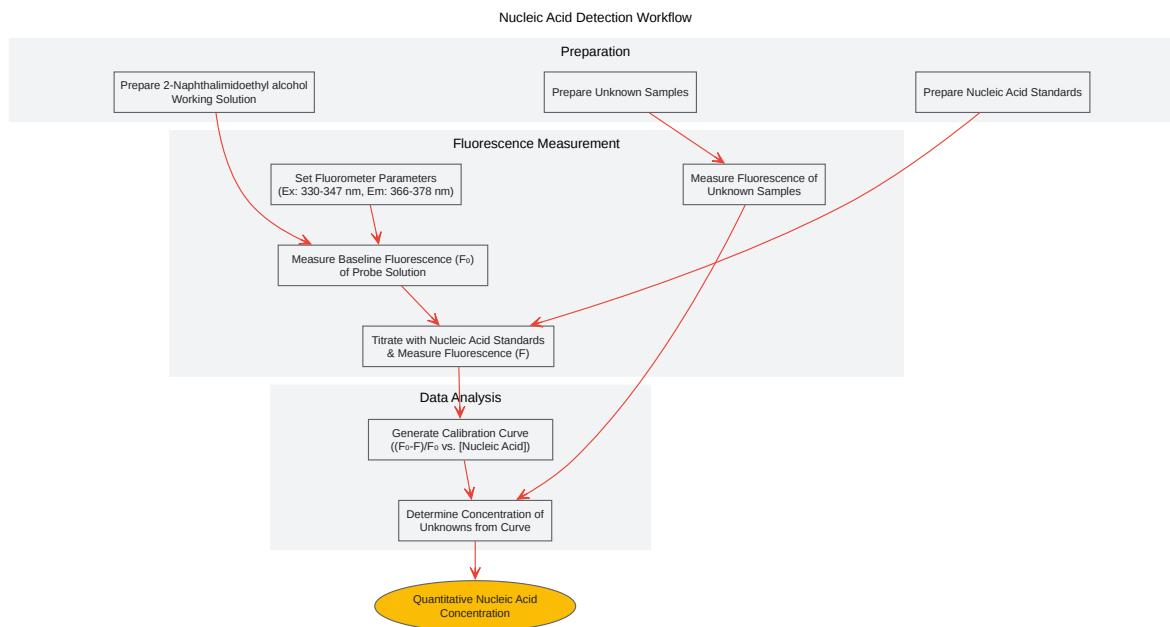


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Caption: Workflow for the synthesis of **2-Naphthalimidoethyl alcohol**.

Experimental Workflow for Nucleic Acid Detection

This diagram outlines the experimental procedure for detecting nucleic acids using the fluorescence quenching properties of **2-Naphthalimidoethyl alcohol**.

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Caption: Experimental workflow for nucleic acid detection.

Conclusion

2-Naphthalimidoethyl alcohol is a valuable and accessible fluorescent probe for researchers in various fields, particularly for the sensitive detection of nucleic acids. Its straightforward synthesis and clear fluorescence quenching mechanism make it an excellent tool for developing quantitative assays. While this guide provides a comprehensive overview, it is recommended that researchers further optimize the described protocols for their specific experimental conditions and instrumentation.

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References

- 1. N-(2-Hydroxyethyl)-1,8-naphthalimide - PMC [pmc.ncbi.nlm.nih.gov]
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